

Application Note and Protocol for Spiking Biological Samples with Azelastine-d3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine is a potent, second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis. Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as **Azelastine-d3**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]

This document provides a detailed protocol for the preparation of standards and the spiking of biological samples (e.g., human plasma) with **Azelastine-d3** for the purpose of accurate quantification of Azelastine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Azelastine in human plasma using LC-MS/MS with an internal standard. These values are representative of the performance expected from a well-optimized and validated method.

Table 1: Calibration Curve and Limit of Quantification



Parameter	Typical Value Range	Unit	Reference(s)
Linearity Range	10 - 5000	pg/mL	[3][4]
20 - 2000	pg/mL	[5]	
Lower Limit of Quantification (LLOQ)	2.0 - 20	pg/mL	[5][6]
Correlation Coefficient (r²)	> 0.999	-	[5]

Table 2: Precision and Accuracy

Parameter	Typical Value Range	Reference(s)
Inter-day Precision (%RSD)	2.73 - 8.79	[5]
Intra-day Precision (%RSD)	4.13 - 17.91	[3][4]
Inter-day Accuracy (%)	89.9 - 109.3	[5]
Intra-day Accuracy (%)	87.57 - 109.70	[3][4]

Experimental Protocol: Spiking of Azelastine-d3 in Human Plasma

This protocol describes the preparation of stock solutions, calibration standards, and quality control samples, followed by the spiking and extraction of Azelastine from human plasma for LC-MS/MS analysis.

Materials and Reagents

- Azelastine hydrochloride (Reference Standard)
- Azelastine-d3 (Internal Standard)
- Human Plasma (blank, collected in heparin-containing tubes)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate
- n-Hexane
- 2-Propanol
- Deionized Water
- · Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge

Preparation of Stock and Working Solutions

- Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount
 of Azelastine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
- Azelastine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine-d3 in methanol to obtain a final concentration of 1 mg/mL.
- Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with a 50:50 mixture of acetonitrile and deionized water to create working solutions for calibration standards and quality controls.
- Azelastine-d3 Internal Standard (IS) Working Solution: Dilute the Azelastine-d3 stock solution with a 50:50 mixture of acetonitrile and deionized water to a final concentration of 10 μg/mL.[4]

Preparation of Calibration Standards and Quality Controls



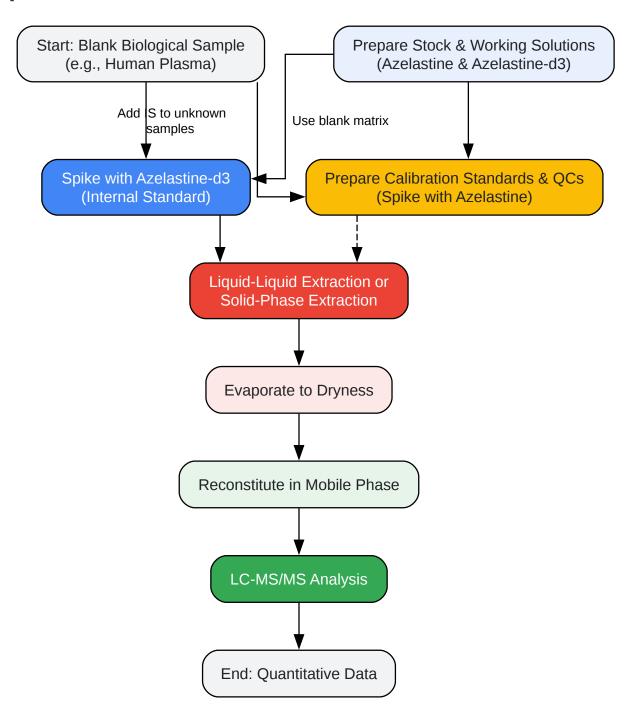
- Prepare calibration standards by spiking blank human plasma with the appropriate
 Azelastine working solutions to achieve a concentration range of 10 pg/mL to 5000 pg/mL.[3]
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Spiking and Extraction Protocol

- Sample Thawing: Thaw the collected biological samples, calibration standards, and QC samples at room temperature.
- Internal Standard Spiking: In a clean microcentrifuge tube, add 1 mL of the plasma sample (or standard/QC). To this, add a predetermined volume of the **Azelastine-d3** internal standard working solution.
- Protein Precipitation/Liquid-Liquid Extraction:
 - Add an appropriate volume of extraction solvent (e.g., n-hexane: 2-propanol (97:3, v/v)).[3]
 [4][7]
 - Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Phase Separation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and separate the organic and aqueous layers.
- Collection of Supernatant: Carefully transfer the upper organic layer to a new clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue with a specific volume of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate (1:1, v/v)).[3][4][7]
- Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.



Diagrams Experimental Workflow

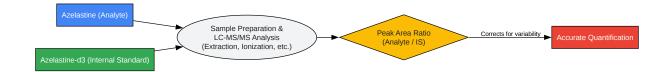


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Caption: Experimental workflow for Azelastine quantification using **Azelastine-d3** spiking.



Rationale for Internal Standard Use



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Caption: Logic of using a deuterated internal standard for accurate quantification.

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